molecular formula C17H20O3 B1599728 (S)-(-)-2,3-Dibenzyloxy-1-propanol CAS No. 20196-71-8

(S)-(-)-2,3-Dibenzyloxy-1-propanol

Cat. No. B1599728
CAS RN: 20196-71-8
M. Wt: 272.34 g/mol
InChI Key: FBDGHDWQYGJZQU-KRWDZBQOSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C.

Scientific Research Applications

Application in Synthesis and Characterization of Complex Molecules

(S)-(-)-2,3-Dibenzyloxy-1-propanol is involved in the synthesis of complex organic molecules. For instance, a novel alcohol and phenol-containing polyamine ligand H2L and its Co(III) and Cu(II) complexes were synthesized using a similar compound, N,N′-bis(2-hydroxybenzyl)-1,3-bis[(2-aminoethyl) amino]-2-propanol. These complexes have been characterized and analyzed for their structures and potential applications (Xie et al., 2005).

Role in Cancer Research

Compounds structurally similar to (S)-(-)-2,3-Dibenzyloxy-1-propanol have been isolated from natural sources like the brown alga Leathesia nana, exhibiting selective cytotoxicity against various human cancer cell lines. This suggests potential applications in cancer research and treatment (Xu et al., 2004).

Use in Polymer Chemistry

The compound has been used as a starting material in the synthesis of novel difluorinated cyclopropane nucleoside analogues, which are of interest in polymer chemistry and potentially in pharmaceutical applications (Csuk & Thiede, 1999).

Involvement in Supramolecular Chemistry

It is involved in the formation of supramolecular structures, as seen in the synthesis of Ni(II) complexes with a potentially heptadentate ligand similar to (S)-(-)-2,3-Dibenzyloxy-1-propanol. These studies contribute to understanding the formation and behavior of supramolecular architectures (Xie et al., 2004).

Environmental Applications

A similar compound, 1,2-bis(4-hydroxyphenyl)-2-propanol, a metabolic product in the degradation of bisphenol A by bacteria, suggests potential environmental applications in bioremediation and understanding pollutant breakdown processes (Spivack et al., 1994).

properties

IUPAC Name

(2S)-2,3-bis(phenylmethoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDGHDWQYGJZQU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447378
Record name (S)-(-)-2,3-Dibenzyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2,3-Dibenzyloxy-1-propanol

CAS RN

20196-71-8
Record name (S)-(-)-2,3-Dibenzyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Dalton - 2016 - search.proquest.com
Heparan sulfate (HS) is a cell-surface sulfated polysaccharide that binds to multiple proteins and has been implicated in cancer, viral infection and Alzheimer's disease. Due to the …
Number of citations: 4 search.proquest.com

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